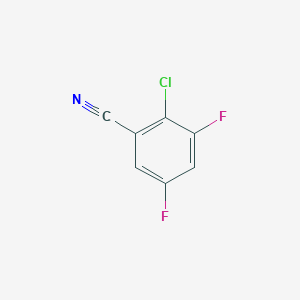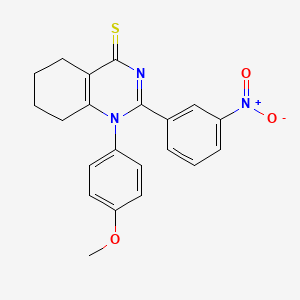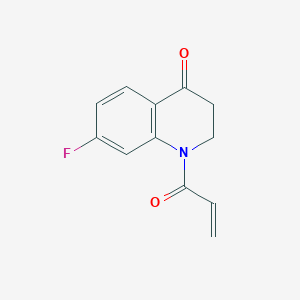
3-(Methoxymethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and biochemistry.
Mechanism of Action
Target of Action
This compound is a derivative of pyridin-2-amine, which is a class of compounds known for their wide range of biological activities . .
Biochemical Pathways
Pyridin-2-amine derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methoxymethyl)pyridin-2-amine are not well-studied. These properties are crucial in determining the bioavailability of a compound. Information on the pharmacokinetics of this compound would provide valuable insights into its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. As a derivative of pyridin-2-amine, it may share similar biological effects. The specific effects of this compound at the molecular and cellular level remain to be elucidated .
Action Environment
The action of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . Understanding how these factors influence the action of this compound can provide valuable insights into its stability, efficacy, and potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Methoxymethyl)pyridin-2-amine in lab experiments is its potent antimicrobial, anti-inflammatory, and antioxidant properties. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential cytotoxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 3-(Methoxymethyl)pyridin-2-amine. One area of interest is the development of novel therapeutic agents based on the compound's anti-inflammatory and antioxidant properties. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, the compound's potential applications in other fields, such as agriculture and environmental science, should be explored.
Synthesis Methods
The synthesis of 3-(Methoxymethyl)pyridin-2-amine involves the reaction between 2-chloro-3-formylpyridine and methoxymethylamine in the presence of a base. The resulting product is a white crystalline solid that can be purified through recrystallization. This method has been reported to yield high purity and high yields of the compound.
Scientific Research Applications
3-(Methoxymethyl)pyridin-2-amine has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit significant antimicrobial activity against various bacteria and fungi. Additionally, it has been reported to have potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(methoxymethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVQHBAAIVTLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)

![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)
![4-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2792317.png)

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/no-structure.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2792326.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)

![2-[6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2792329.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)
